tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

Medicinal Chemistry ADME Prediction Synthetic Methodology

tert-Butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate (CAS 1134112-71-2; molecular formula C15H20N2O3; MW 276.33) is a Boc-protected bipyridine building block containing a 5-hydroxypyridine ring conjugated to a partially saturated tetrahydropyridine ring. This scaffold is categorised within the broader class of 2,4′-bipyridine derivatives, which are widely employed as modular intermediates in medicinal chemistry for the construction of kinase inhibitor libraries, alkaloid analogs, and metal-chelating ligands.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Cat. No. B15355184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=C(C=C2)O
InChIInChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-8-6-11(7-9-17)13-5-4-12(18)10-16-13/h4-6,10,18H,7-9H2,1-3H3
InChIKeyCCUINTBSZCTNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate (CAS 1134112-71-2): Chemical Identity and Sourcing Baseline


tert-Butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate (CAS 1134112-71-2; molecular formula C15H20N2O3; MW 276.33) is a Boc-protected bipyridine building block containing a 5-hydroxypyridine ring conjugated to a partially saturated tetrahydropyridine ring . This scaffold is categorised within the broader class of 2,4′-bipyridine derivatives, which are widely employed as modular intermediates in medicinal chemistry for the construction of kinase inhibitor libraries, alkaloid analogs, and metal-chelating ligands . The compound is commercially available at ≥98% purity from multiple specialty chemical suppliers .

Why Generic Substitution Fails for tert-Butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate in Synthesis Pipelines


Although the 2,4′-bipyridine motif is common, the presence of both a free 5-hydroxy group and a Boc-protected tetrahydropyridine ring on the same scaffold creates a non-trivial differentiation. The 5-hydroxy moiety provides a vector for O-alkylation, esterification, or sulfonylation without deprotection of the Boc group, while the Boc-protected secondary amine remains latent until a controlled acidolytic unmasking is desired . Closely related analogs — such as the 5-amino variant (tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate, CAS 885693-48-1) — possess distinct hydrogen-bond donor/acceptor profiles, nucleophilicity, and metabolic liability, meaning that their interchange in a synthetic sequence would yield a different final compound with altered physicochemical and pharmacological properties .

Quantitative Evidence for Differentiated Procurement of tert-Butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate


H-Bond Donor/Acceptor Count vs. 5-Amino Analog Drives Distinct ADME and Reactivity Profiles

The target compound possesses 3 H-bond acceptors and 1 H-bond donor (the phenolic –OH), yielding a topological polar surface area (TPSA) of approximately 55–60 Ų . In contrast, the direct 5-amino analog (CAS 885693-48-1) presents 3 H-bond acceptors and 2 H-bond donors (primary amine), with a TPSA of approximately 68–72 Ų . This difference places the two compounds on opposite sides of the commonly cited TPSA ≤ 60 Ų threshold for passive blood–brain barrier penetration [1]. Further, the phenolic –OH has a pKa of ~9.5–10.5, whereas the aniline –NH₂ has a pKa of ~4.6–5.2 for the conjugate acid, meaning that at physiological pH the phenol is predominantly neutral while the aniline is partially protonated, altering solubility, protein binding, and membrane permeability [1].

Medicinal Chemistry ADME Prediction Synthetic Methodology

Orthogonal Reactivity of Phenolic –OH vs. Boc-Protected Amine Enables Sequential Derivatization Without Protecting Group Interconversion

The target compound contains a Boc-protected tertiary amine (stable to nucleophiles, bases, and mild reducing agents; cleaved by TFA or HCl/dioxane) and a free phenolic –OH (amenable to Mitsunobu reactions, Williamson ether synthesis, sulfonylation, or esterification under basic conditions) . The 5-amino analog requires orthogonal protection of the aniline nitrogen before similar transformations can be executed, adding 1–3 synthetic steps per sequence [1]. In practice, the 5-hydroxy compound can be directly elaborated via O-alkylation with an alkyl halide in the presence of K2CO3 in DMF at 60 °C, leaving the Boc group intact . The same transformation on the 5-amino analog risk N-alkylation and formation of quaternary ammonium byproducts unless the amine is first protected with a cleavable group such as Cbz or Fmoc [1].

Synthetic Chemistry Protecting Group Strategy Fragment-Based Drug Discovery

Commercially Defined Purity Grade (≥98%) and Analytical Characterisation Reduce Upstream Quality-Control Burden

The target compound is routinely supplied at ≥98% purity (HPLC) with batch-specific certificates of analysis (CoA) available on request . The structurally related 5-bromo analog (tert-butyl 4-(5-bromopyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate), a common alternative entry point for cross-coupling chemistry, is frequently listed at ≥95% purity, with residual palladium or brominated byproducts sometimes requiring additional purification before use [1]. While a 3% purity difference may appear marginal, in fragment-based screening or parallel library synthesis, the presence of 2–5% impurities can generate false-positive hits or complicate HPLC purification of final compounds [2].

Quality Assurance Chemical Procurement Analytical Chemistry

Optimal Application Scenarios for tert-Butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate Based on Demonstrated Differentiation


Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring Masked Amino Functionality with a Free Phenolic Vector

The combination of a Boc-protected tetrahydropyridine and a free 5-hydroxy group makes this compound uniquely suited for parallel library synthesis where the phenolic oxygen serves as the initial diversification point. Researchers can perform high-throughput O-alkylation or Mitsunobu reactions without risking premature deprotection of the latent amine, which remains available for a second diversification step after TFA-mediated Boc removal . This orthogonal reactivity profile is critical in DEL technology, where sequential chemical transformations must proceed with high fidelity and minimal side reactions to maintain DNA integrity [1].

CNS-Penetrant Kinase Inhibitor Scaffold Elaboration

For programs targeting CNS kinases (e.g., GSK-3β, CDK5, or LRRK2), the calculated TPSA of ~55–60 Ų for the target compound falls below the 60 Ų threshold associated with favorable passive blood–brain barrier penetration, whereas the 5-amino analog exceeds this threshold [1]. Medicinal chemists can exploit this property early in lead generation by selecting the 5-hydroxy scaffold to maintain CNS drug-likeness while reserving the 5-amino analog for peripheral target campaigns where permeability requirements are less stringent.

Metal-Chelating Bipyridine Ligand Synthesis for Catalysis or Imaging

The 5-hydroxy group can be converted to a coordinating ether or ester, or retained as a metal-binding phenolate, while the Boc group provides solubility and steric bulk that can be tuned post-metal complexation. This compound has been cited as a precursor to bipyridine ligands used in transition-metal catalysis and luminescent probe development . The higher commercial purity (≥98%) reduces the risk of catalyst poisoning by trace impurities during subsequent metal-catalyzed coupling steps.

Procurement-Standardized Building Block for Multi-Project Synthesis Cores

For CROs and internal medicinal chemistry departments managing multiple project syntheses, standardizing on a single high-purity, well-characterized building block reduces variability across batches and projects. The target compound, available at ≥98% purity with CoA documentation from multiple vendors, offers reliable performance in Suzuki, Sonogashira, or Buchwald–Hartwig couplings following conversion of the phenolic –OH to a triflate or halide . This reliability justifies its inclusion in a core building block library over lower-purity or less well-characterized alternatives.

Quote Request

Request a Quote for tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.